molecular formula C22H25ClN2O2 B11234041 N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide

Katalognummer: B11234041
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: HQIONWCLQJSMKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a cyclopentanecarboxamide moiety, making it a unique and versatile molecule.

Vorbereitungsmethoden

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves several steps. One common method includes the reaction of 3-chloro-4-morpholin-4-ylaniline with 1-phenylcyclopentanecarboxylic acid chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. One of the primary targets is the cytochrome P450 enzyme family, particularly CYP4F2. The compound inhibits the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite involved in the regulation of vascular tone and blood pressure. By inhibiting this pathway, the compound can reduce vasoconstriction and improve blood flow, making it beneficial in conditions like stroke and hypertension .

Vergleich Mit ähnlichen Verbindungen

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.

Eigenschaften

Molekularformel

C22H25ClN2O2

Molekulargewicht

384.9 g/mol

IUPAC-Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H25ClN2O2/c23-19-16-18(8-9-20(19)25-12-14-27-15-13-25)24-21(26)22(10-4-5-11-22)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,26)

InChI-Schlüssel

HQIONWCLQJSMKJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.